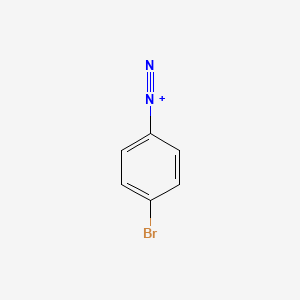

4-Bromobenzenediazonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4BrN2+ |

|---|---|

Molecular Weight |

184.01 g/mol |

IUPAC Name |

4-bromobenzenediazonium |

InChI |

InChI=1S/C6H4BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |

InChI Key |

UPQQTAIBAVTEGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Br |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of 4-bromobenzenediazonium tetrafluoroborate

The following technical guide details the chemical properties, synthesis, and applications of 4-bromobenzenediazonium tetrafluoroborate, structured for researchers and drug development professionals.

CAS: 673-40-5 | Formula:

Executive Summary: The "Super-Electrophile"

This compound tetrafluoroborate represents a critical class of "stabilized" diazonium salts. Unlike their explosive chloride counterparts, tetrafluoroborates (

Physicochemical Profile

The stability of this salt is attributed to the non-nucleophilic nature of the tetrafluoroborate anion, which prevents spontaneous nucleophilic attack on the diazonium cation.

| Property | Data | Context for Researchers |

| Appearance | White to pale yellow/beige crystalline solid | Darkening indicates decomposition (loss of |

| Melting Point | 133–140 °C (decomposition) | Critical: Do not heat near this range without safety shielding; rapid gas evolution occurs. |

| Solubility | Soluble: Acetonitrile, DMSO, Acetone/WaterInsoluble: | Use |

| Stability | Stable at 2–8 °C (dry) | Moisture sensitive. Hydrolysis yields 4-bromophenol. |

| IR Signature | Diagnostic peak for diazonium integrity. Loss of this peak indicates decomposition. |

Synthesis Protocol: Diazotization & Ion Exchange

Standard Operating Procedure (SOP) for Batch Preparation

Safety Note: While

Reagents

-

4-Bromoaniline (1.0 equiv)

-

Sodium Nitrite (

, 1.1 equiv) -

Tetrafluoroboric acid (

, 48% aq., 2.5 equiv) or -

Solvent: Water (or Ethanol/Water for solubility)

Step-by-Step Methodology

-

Acidification: Suspend 4-bromoaniline in aqueous

(or -

Diazotization: Dropwise add a solution of

in water. Maintain internal temperature < 5 °C . -

Precipitation: Stir for 30–60 minutes. If using

, the product may precipitate directly.[8] If using -

Isolation: Filter the precipitate.

-

Purification (The "Self-Validating" Step): Wash the solid sequentially with:

-

Cold water (removes inorganic salts)

-

Cold methanol (removes unreacted organic impurities)

-

Diethyl ether (removes water and dries the solid).

-

Validation: The final product should be a free-flowing powder. Clumping suggests retained moisture (instability risk).

-

Workflow Diagram

Caption: Linear workflow for the synthesis of stabilized diazonium salts. Critical control points are temperature (<5°C) and the ether wash for drying.

Reactivity Profile & Mechanisms[7]

A. Suzuki-Miyaura Cross-Coupling (The "Ligand-Free" Advantage)

Unlike aryl halides, this compound tetrafluoroborate reacts with Palladium(0) without the need for activating phosphine ligands. The oxidative addition into the

-

Selectivity: The diazonium group (

) is a better leaving group than the bromide ( -

Mechanism:

-

Oxidative Addition:

inserts into the -

Transmetallation: Aryl boronic acid transfers its organic group to Pd.

-

Reductive Elimination: Formation of the Biaryl product and regeneration of

.

-

Caption: Catalytic cycle for Suzuki coupling. Note the irreversible loss of N2 gas driving the oxidative addition step.

B. Balz-Schiemann Reaction (Fluorination)

Thermal decomposition of the dry salt yields 4-bromofluorobenzene.

-

Conditions: Heat solid salt (carefully) or reflux in non-polar solvent (e.g., chlorobenzene).

-

Utility: Access to fluorinated pharmaceutical intermediates which are metabolically stable.

C. Surface Functionalization (Electrografting)

The reduction of the diazonium salt (electrochemical or chemical) generates an aryl radical. This radical covalently bonds to surfaces (Gold, Carbon, Silicon), creating a robust monolayer.

-

Application: Creating functionalized biosensors where the bromine atom serves as an anchor point for further surface chemistry.

Applications in Drug Development[8]

Fragment-Based Drug Discovery (FBDD)

The compound is a "bifunctional linchpin."

-

Step 1: Use the diazonium group to couple with a heteroaryl scaffold (e.g., Indolizine synthesis via cycloaddition with pyridinium ylides).

-

Step 2: Use the retained bromine atom for late-stage diversification (e.g., Buchwald-Hartwig amination to add a solubilizing tail).

Case Study: Indolizine Scaffolds Recent protocols utilize this compound tetrafluoroborate to synthesize substituted indolizines, a core structure in anti-inflammatory and anticancer agents. The diazonium salt reacts with pyridinium salts and alkynes in a multi-component cascade, yielding the bicycle with the bromine handle intact for SAR (Structure-Activity Relationship) studies.

Hydrazine Synthesis

Reduction of the salt with Ascorbic Acid (Vitamin C) provides a metal-free route to aryl hydrazines (

References

-

Synthesis & Flow Chemistry: Scholtz, C. et al. "A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates." Arkivoc, 2020. Link

-

Suzuki Coupling Mechanism: Colleville, A. P. et al. "Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction." ResearchGate, 2025. Link

-

Indolizine Synthesis: Lafzi, F. et al. "Rapid synthesis of azoindolizine derivatives via aryldiazonium salts." Turkish Journal of Chemistry, 2024.[8][9] Link

-

Surface Modification: "Solution effect on diazonium-modified Au(111): reactions and structures." Langmuir, 2013. Link

-

Safety Data: "Safety Data Sheet: this compound tetrafluoroborate." Fisher Scientific, 2025. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Sandmeyer Reaction [organic-chemistry.org]

Thermal Decomposition Profile of 4-Bromobenzenediazonium Tetrafluoroborate

Content Type: Technical Whitepaper & Operational Guide Subject: 4-Bromobenzenediazonium Tetrafluoroborate (CAS: 673-40-5) Audience: Senior Process Chemists, Safety Engineers, and Surface Scientists.

Executive Summary

This compound tetrafluoroborate is a pivotal intermediate in organic synthesis (Balz-Schiemann reaction) and materials science (surface grafting). While the tetrafluoroborate counter-ion confers significantly enhanced stability compared to halide analogs, this compound remains a high-energy species capable of rapid, exothermic decomposition.

This guide provides a rigorous analysis of its thermal decomposition temperature (

Key Technical Takeaway:

The onset of thermal decomposition for this compound tetrafluoroborate is 133–140 °C , often coinciding with melting. Unlike simple melting, this is an irreversible exothermic event driven by the entropic release of

Thermodynamic & Stability Profile

The thermal behavior of diazonium salts is non-trivial due to the overlap of phase transition (melting) and chemical decomposition. The data below synthesizes findings from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Physicochemical Stability Data

| Parameter | Value / Range | Context |

| Formula | Molecular Weight: 270.82 g/mol | |

| 133 °C – 140 °C | Primary exotherm onset. Coincides with melting.[1] | |

| Peak Temperature ( | ~142 °C | Maximum heat flow during decomposition. |

| Enthalpy of Decomposition ( | -150 to -200 kJ/mol (Est.) | Highly exothermic. Exact value depends on confinement. |

| Storage Temperature | 2 – 8 °C | Required to prevent slow solid-state dediazoniation. |

| Shock Sensitivity | Low (relative to | Stabilized by the non-nucleophilic |

Critical Insight: In open-pan DSC, the endothermic melting peak may mask the onset of exothermic decomposition. High-pressure, sealed crucibles are mandatory to observe the true thermodynamic event without mass loss interference (volatile

escape).

Mechanistic Decomposition Pathways

The decomposition of this compound is dictated by the environment (solvent, catalyst, temperature). Understanding the duality between Heterolytic (Ionic) and Homolytic (Radical) cleavage is essential for controlling reaction outcomes versus thermal runaway.

Figure 1: Decomposition Pathways (Graphviz)

Caption: Figure 1. Dual mechanistic pathways for dediazoniation. Thermal solvolysis favors the cation (top), while electrochemical or reductive environments favor the radical (bottom).

Experimental Characterization Protocol

To determine the precise thermal stability of a specific batch of this compound tetrafluoroborate, the following Standard Operating Procedure (SOP) is recommended. This protocol mitigates the risk of "false endotherms" caused by gas evolution.[2]

Method: High-Pressure Differential Scanning Calorimetry (HP-DSC)

Objective: Accurately measure

Reagents & Equipment:

-

Sample: this compound tetrafluoroborate (>97% purity).

-

Crucibles: Gold-plated high-pressure steel crucibles (capable of withstanding >100 bar).

-

Instrument: Calibrated DSC (e.g., TA Instruments Q-series or Mettler Toledo).

Step-by-Step Workflow:

-

Sample Preparation (Cold Handling):

-

Remove the diazonium salt from 4°C storage and allow it to equilibrate to room temperature in a desiccator to prevent condensation.

-

Weigh 2.0 – 4.0 mg of sample directly into the high-pressure crucible. Note: Do not exceed 5 mg due to potential pressure rupture from

generation.

-

-

Sealing:

-

Seal the crucible using a torque wrench or hydraulic press to ensure a hermetic seal.

-

Weigh the sealed crucible to 0.01 mg precision (Weight A).

-

-

Thermal Program:

-

Equilibration: Hold at 25 °C for 5 minutes.

-

Ramp: Heat from 25 °C to 250 °C at a rate of 5 °C/min .

-

Rationale: A slower ramp rate (5 °C/min vs. standard 10 °C/min) provides better resolution between the melting event and the decomposition exotherm.

-

-

Post-Run Validation:

-

Cool the crucible to room temperature.

-

Re-weigh the crucible (Weight B).

-

Validation Rule: If (Weight A - Weight B) > 0.1 mg, the seal failed (gas leaked). The data is invalid and must be discarded.

-

-

Data Analysis:

-

Identify the Onset Temperature (

) : The intersection of the baseline and the leading edge of the exothermic peak. -

Integrate the peak to calculate Enthalpy (

) .

-

Figure 2: Analytical Workflow Logic

Caption: Figure 2. Logic flow for validating DSC data of gas-evolving diazonium compounds.

Safety & Handling Guidelines

While this compound tetrafluoroborate is less sensitive than its chloride counterpart, it is not benign .

-

Thermal Runaway Risk:

-

The decomposition is autocatalytic in bulk. Once

release begins, the heat generated accelerates the reaction. -

TD24 Rule: The temperature at which the time to maximum rate is 24 hours (TD24) is significantly lower than the DSC onset. Do not process bulk quantities (>100g) above 50 °C without active cooling and emergency venting.

-

-

Storage:

-

Incompatibility:

-

Avoid contact with strong nucleophiles (amines, azides) or reducing metals (Zn, Cu) unless in a controlled reaction vessel, as these trigger immediate dediazoniation.

-

References

-

Schotten, C., et al. (2020).[5][6] "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development, 24(10), 2336–2341.[5] [Link][5]

-

ChemRxiv. "Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation." [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 673-40-5 Name: p-bromobenzenediazonium tetrafluoroborate [xixisys.com]

- 5. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: Electrochemical Reduction of the 4-Bromobenzenediazonium Cation

Executive Summary

This technical guide analyzes the electrochemical reduction of the 4-bromobenzenediazonium cation (

Part 1: Thermodynamic & Electrochemical Profile

The reduction potential of aryldiazonium salts is heavily influenced by the electronic nature of the substituent on the benzene ring. The 4-bromo substituent, being an electron-withdrawing group (EWG) via induction (

Reduction Potential ( )

The reduction of this compound is irreversible . Therefore, we report the cathodic peak potential (

| Parameter | Value / Range | Conditions |

| +0.15 V to +0.25 V | Acetonitrile (ACN), 0.1 M TBAPF | |

| +0.10 V to +0.20 V | Aqueous Acid (0.1 M H | |

| Onset Potential | ~ +0.45 V | ACN, defined as 10% of |

| Electron Transfer | Concerted/Stepwise Dissociative Electron Transfer |

Technical Note: The positive reduction potential indicates that

Hammett Correlation

The reduction potential follows a linear free-energy relationship described by the Hammett equation:

- is the potential of the unsubstituted parent (~ +0.16 V vs SCE in ACN).

- is the Hammett constant for 4-Br (+0.23).

- is the reaction constant (typically ~0.60 V to 0.80 V for diazonium reduction).

This correlation confirms that the 4-Br cation is easier to reduce than the 4-methyl analog but harder to reduce than the 4-nitro analog.

Part 2: Mechanistic Pathways

The electrochemical reduction involves a "sticky radical" mechanism. Upon electron transfer, the dinitrogen group (

Reaction Scheme

-

Electron Transfer (ET): The cation accepts one electron from the electrode.

-

Dedianzoniation: Rapid loss of nitrogen gas (rate constant

). -

Surface Grafting (The "Sticky" Step): The highly reactive aryl radical attacks the electrode surface, forming a covalent bond.

-

Multilayer Formation (Side Reaction): Radicals attack already-grafted aryl groups, leading to polyaryl films.[4]

Mechanistic Visualization

The following diagram illustrates the pathway from solution-phase cation to covalently grafted surface.

Caption: Electrochemical pathway of this compound reduction leading to surface grafting.

Part 3: Experimental Protocol (Self-Validating)

To accurately measure the reduction potential or perform electrografting, strict control of oxygen and surface conditions is required.

Reagents & Setup

-

Analyte: this compound tetrafluoroborate (

). Note: Store at -20°C; unstable at room temp. -

Solvent: Anhydrous Acetonitrile (ACN, HPLC grade).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

).[3] -

Working Electrode: Glassy Carbon (3 mm dia).[5]

-

Reference: Ag/Ag

(0.01 M AgNO

Step-by-Step Workflow

Step 1: Electrode Preparation (Critical) The radical grafting mechanism is surface-sensitive.

-

Polish Glassy Carbon with 0.05

m alumina slurry on a microcloth for 2 minutes. -

Sonicate in ultrapure water (1 min) then ethanol (1 min) to remove debris.

-

Dry under a stream of Argon.

Step 2: Solution Preparation

-

Dissolve TBAPF

(0.1 M) in ACN. -

Degas the solution with Argon bubbling for 10-15 minutes. Oxygen reduction (~ -1.0V) can interfere with baseline interpretation.

-

Add the diazonium salt (concentration: 1 mM to 5 mM) immediately prior to measurement.

Step 3: Cyclic Voltammetry (CV)

-

Scan Range: Start at +0.6 V (Open Circuit Potential) and scan cathodically to -0.6 V.

-

Scan Rate: 100 mV/s.

-

Observation:

-

First Cycle: You will observe a broad, irreversible cathodic peak at approx +0.2 V vs SCE .

-

Second Cycle: The peak current (

) will drop significantly (often >80% decrease). -

Validation: This "blocking effect" confirms that the aryl radicals have grafted onto the electrode, passivating the surface and inhibiting further electron transfer.

-

Experimental Workflow Diagram

Caption: Workflow for validating reduction potential and surface grafting efficiency.

Part 4: Applications & Significance

Surface Functionalization

The 4-bromo group serves as a versatile synthetic handle on surfaces. Once grafted, the C-Br bond remains intact, allowing for post-functionalization reactions such as:

-

Suzuki-Miyaura Coupling: Reacting the grafted surface with boronic acids to build complex molecular architectures.

-

ATRP Initiation: While 4-Br itself is not a standard initiator, it can be converted or used in specific radical polymerization contexts.

Comparative Data Table

Comparison of this compound against common analogs in ACN (vs SCE).

| Substituent (Para) | Hammett ( | Reactivity | |

| -NO | +0.78 | +0.45 V | Very Easy Reduction |

| -Br | +0.23 | +0.20 V | Intermediate |

| -H | 0.00 | +0.16 V | Standard Reference |

| -OCH | -0.27 | +0.05 V | Harder to Reduce |

Note: Values are approximate and depend on the specific reference electrode calibration.

References

-

Pinson, J., & Podvorica, F. (2005). Attachment of Organic Layers to Conductive or Semiconductive Surfaces by Reduction of Diazonium Salts. Chemical Society Reviews.

-

Bélanger, D., & Pinson, J. (2011).[4] Electrografting: A Powerful Method for Surface Modification. Chemical Society Reviews.

-

Andrieux, C. P., & Pinson, J. (1990). The Standard Redox Potential of the Phenyl Radical/Anion Couple. Journal of the American Chemical Society.

-

Mahouche-Chergui, S., et al. (2011). Aryl Diazonium Salts: A New Generation of Surface Modifiers. ChemPhysChem.

-

Sigma-Aldrich. (2024). This compound tetrafluoroborate Product Specification.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photosensitized Activation of Diazonium Derivatives for C-B Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Guide to the Synthesis of 4-Bromobenzenediazonium Salts: Mechanism, Protocol, and Safety

This technical guide provides an in-depth exploration of the formation of 4-bromobenzenediazonium from 4-bromoaniline. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core mechanistic principles, provides a field-proven experimental protocol, and emphasizes the critical safety considerations inherent to working with these versatile yet hazardous compounds.

Introduction: The Synthetic Power of Diazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring.[1][2] Their utility stems from the exceptional leaving group ability of the dinitrogen molecule (N₂), which facilitates numerous substitution reactions that are often difficult to achieve through other means.[3][4] First discovered by Peter Griess in 1858, these compounds have become indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] This guide focuses specifically on the diazotization of 4-bromoaniline, a common starting material, to yield this compound, detailing the intricate mechanism and practical considerations for its successful and safe preparation.

Part 1: The Core Mechanism of Diazotization

The conversion of a primary aromatic amine, such as 4-bromoaniline, into its corresponding diazonium salt is known as diazotization.[5][6] The process is typically conducted in a cold, acidic solution by reacting the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][6][7]

The mechanism proceeds through several distinct steps:

-

Generation of the Nitrosonium Ion: The process begins with the protonation of nitrous acid by the strong mineral acid. This is followed by the loss of a water molecule to form the highly reactive electrophile, the nitrosonium ion (NO⁺).[3][5][8]

-

Nucleophilic Attack: The primary amino group of 4-bromoaniline, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks the electrophilic nitrosonium ion.[7][8]

-

Proton Transfer and Intermediate Formation: A subsequent deprotonation step leads to the formation of an N-nitrosamine intermediate.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes an acid-catalyzed tautomerization to form a diazohydroxide. The hydroxyl group is then protonated by the excess acid, creating a good leaving group (H₂O). The elimination of water results in the formation of the this compound ion.[5] This cation is relatively stable in cold aqueous solutions due to resonance delocalization of the positive charge over the benzene ring and the two nitrogen atoms.[9]

Caption: The multi-step mechanism for the diazotization of 4-bromoaniline.

Part 2: A Validated Experimental Protocol

This section details a standard laboratory procedure for the preparation of a this compound chloride solution, emphasizing the rationale behind each critical step.

Reaction Parameters

| Parameter | Value/Compound | Molar Mass ( g/mol ) | Moles | Rationale |

| Starting Material | 4-Bromoaniline | 172.02 | 0.05 | The primary aromatic amine to be diazotized. |

| Acid | Conc. HCl (~37%) | 36.46 | ~0.15 | Creates the acidic medium and proton source. Excess ensures complete reaction. |

| Nitrite Source | Sodium Nitrite (NaNO₂) | 69.00 | 0.05 | Reacts with HCl to form the necessary nitrous acid in situ.[5] |

| Solvent | Water (H₂O) | 18.02 | - | Used to dissolve reagents and control concentration. |

| Temperature | 0–5 °C | - | - | Critical for maintaining the stability of the diazonium salt product.[6][7] |

Step-by-Step Methodology

-

Amine Dissolution: In a 250 mL beaker, combine 8.6 g (0.05 mol) of 4-bromoaniline with 15 mL of concentrated hydrochloric acid and 15 mL of water. Stir until the amine fully dissolves, forming the hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with constant stirring. Maintaining this temperature is paramount throughout the addition of sodium nitrite.

-

Nitrite Addition: Separately, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water. Using a dropping funnel, add this sodium nitrite solution dropwise to the cold 4-bromoaniline solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C.

-

Causality: A slow, controlled addition of sodium nitrite ensures that the concentration of nitrous acid remains low, minimizing side reactions.[11] It also allows the exothermic reaction to be managed effectively, preventing dangerous temperature increases. Using a stoichiometric amount of nitrite is crucial; excess can lead to unwanted side reactions and poses a safety risk.[10][13]

-

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 10-15 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating the completion of the reaction), a drop of the reaction mixture can be tested with starch-iodide paper, which should turn blue/black.

-

Causality: A slight excess of nitrous acid ensures all the primary amine has reacted. However, a large excess is undesirable. If necessary, any significant excess of nitrous acid can be quenched by adding a small amount of urea or sulfamic acid, which converts it to N₂ gas.

-

-

Use of Solution: The resulting pale-yellow solution contains the this compound chloride. This solution is typically used immediately in subsequent reactions without isolation.

Caption: A typical experimental workflow for the in situ preparation of diazonium salts.

Part 3: Critical Safety & Handling Protocols

The utility of diazonium salts is matched by their potential hazards. Many are thermally unstable and can be sensitive to friction and shock, posing a significant explosion risk, particularly when dry.[10][14] Adherence to strict safety protocols is not merely advisable; it is mandatory.

The Cardinal Rules for Diazonium Salt Safety:

-

Assume Instability: Unless proven otherwise, treat all isolated diazonium salts as potentially explosive.[11][13]

-

Maintain Low Temperatures: The reaction temperature must be strictly controlled and kept below 5 °C at all times.[10][11]

-

Avoid Isolation: Do not attempt to isolate the diazonium salt unless you are following a specific, validated procedure for preparing stabilized salts (e.g., tetrafluoroborates) and are equipped with the necessary safety equipment (blast shields, etc.). Use the solution in situ.[6]

-

Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. Avoid excess, and if necessary, quench it with sulfamic acid or urea.[10][13]

-

No Metal Spatulas: When handling any solid diazonium salt, use plastic or ceramic spatulas. Never scratch or grind the solid material, as this can initiate detonation.[11]

-

Ventilation: Always work in a well-ventilated fume hood to avoid inhaling any toxic gases that may be generated.

Part 4: Synthetic Applications in Research and Development

The this compound salt is a valuable intermediate for creating a diverse range of substituted aromatic compounds. Its utility is most prominently featured in the following transformations:

-

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt. This provides a reliable method for introducing these functionalities onto the aromatic ring.[1][15]

-

Schiemann Reaction: Replacement of the diazonium group with fluorine (-F) is achieved by converting the salt to its tetrafluoroborate (BF₄⁻) salt, which upon heating, decomposes to the aryl fluoride.

-

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding acid to introduce halogens.

-

Azo Coupling: The diazonium salt acts as an electrophile in reactions with activated aromatic rings (like phenols or anilines) to form brightly colored azo compounds.[9][12] These are extensively used as dyes and pigments and are important scaffolds in medicinal chemistry.

Conclusion

The diazotization of 4-bromoaniline is a powerful and fundamental transformation in organic synthesis. A thorough understanding of its multi-step mechanism, from the initial formation of the nitrosonium ion to the final dehydration, is crucial for optimizing reaction conditions. The success of the procedure is critically dependent on rigorous temperature control and careful stoichiometric addition of reagents. Above all, a profound respect for the inherent instability and potential hazards of diazonium salts, manifested through strict adherence to safety protocols, is essential for any researcher utilizing this versatile chemical tool.

References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved from [Link]

-

CK-12 Foundation. (2026). Diazonium Salts. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

-

Britannica. (n.d.). Diazonium salt. Retrieved from [Link]

- Google Patents. (n.d.). CN101636380A - Process for preparing aromatic diazonium salts.

-

Smith, M. D., & Jamison, T. F. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Retrieved from [Link]

-

Filo. (2025). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]

-

PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]

-

Filo. (2025). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. pharmdguru.com [pharmdguru.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. researchgate.net [researchgate.net]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

Methodological & Application

electrochemical reduction of 4-bromobenzenediazonium on glassy carbon

Here is the detailed application note and protocol on the .

Application Note & Protocol: AN-2026-02-GC-4BBD

Topic: Controlled Surface Functionalization of Glassy Carbon by Electrochemical Reduction of 4-Bromobenzenediazonium Tetrafluoroborate

Abstract

The modification of electrode surfaces with well-defined organic layers is a cornerstone of modern electrochemistry, enabling the development of advanced sensors, catalysts, and biocompatible interfaces. The electrochemical reduction of aryldiazonium salts is a robust and versatile method for covalently grafting organic molecules onto conductive surfaces.[1][2] This application note provides a comprehensive guide to the functionalization of glassy carbon (GC) electrodes with a 4-bromophenyl layer via the electrochemical reduction of this compound tetrafluoroborate. We delve into the underlying mechanism, provide detailed, field-proven protocols for electrode preparation, electrochemical grafting, and subsequent characterization, and discuss the critical parameters that govern the formation and properties of the resulting film. This guide is intended for researchers in materials science, analytical chemistry, and drug development seeking to create stable, functionalized carbon surfaces for a variety of applications.

Theoretical Background & Mechanistic Insights

The modification of surfaces via diazonium salt reduction is prized for the stability of the resulting layer, which is due to the formation of a strong covalent carbon-carbon bond between the aryl group and the electrode substrate.[1][3] The process for this compound (4-BBD) on glassy carbon proceeds through a well-understood radical mechanism.

The Two-Step Grafting Mechanism:

-

Generation of the Aryl Radical: The process is initiated by a one-electron reduction of the diazonium cation (Br-C₆H₄-N₂⁺) at the GC electrode surface. This reduction is irreversible and leads to the cleavage of the C-N bond, releasing a molecule of dinitrogen (N₂) and generating a highly reactive 4-bromophenyl radical (Br-C₆H₄•).[2][4][5]

-

Surface Attack and Covalent Bonding: The newly formed aryl radical immediately attacks the glassy carbon surface, forming a stable covalent C-C bond.

This initial attachment passivates the surface. During cyclic voltammetry (CV), this is observed as a distinct, irreversible reduction peak on the first scan, which diminishes significantly in subsequent scans as the electrode surface becomes covered and less available for further reaction.[1]

Controlling Layer Thickness: Monolayer vs. Multilayer While the initial grafting step forms a monolayer, the high reactivity of aryl radicals can lead to the formation of poly-aryl multilayers.[6][7] This occurs when radicals in solution attack already-grafted aryl groups rather than the electrode surface. The thickness and structure of the film are not merely incidental; they are critical to the electrode's final properties. Several factors allow for the control of this process:

-

Diazonium Salt Concentration: Higher concentrations generally lead to thicker, multilayer films.[4][5][8] For monolayer or near-monolayer coverage, lower concentrations (e.g., 0.1–1.0 mM) are recommended.

-

Scan Rate: Faster scan rates in cyclic voltammetry tend to produce thinner films. At high scan rates, the timescale of the experiment is too short for significant multilayer growth to occur.[4]

-

Number of Cycles: Repeated cycling will increase the thickness of the grafted layer, although the effect diminishes as the surface becomes passivated.[9]

The 4-bromophenyl group serves as an ideal platform for further functionalization. The bromine atom can be subsequently modified using various organic reactions (e.g., Suzuki or Sonogashira coupling, nucleophilic substitution), making it a versatile anchor for constructing more complex surface architectures.[10]

Experimental Workflow Overview

The entire process, from a bare electrode to a fully characterized functionalized surface, follows a logical sequence of steps designed for reproducibility and validation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Covalent Grafting of 4-Bromobenzenediazonium on Silicon Wafers for Advanced Surface Engineering

Abstract

This document provides a comprehensive guide for the covalent modification of silicon wafer surfaces using 4-bromobenzenediazonium salts. This process yields a robust and stable organic thin film, covalently anchored to the silicon substrate through a Si-C bond, which is invaluable for a myriad of applications ranging from biosensors to advanced electronic packaging.[1] We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for both the synthesis of the diazonium salt and the subsequent grafting procedure, and outline essential characterization techniques to validate the functionalized surface. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require precise control over surface chemistry.

Introduction: The Rationale for Aryl Diazonium Grafting

The ability to tailor the surface properties of silicon is fundamental to advancing semiconductor technology, biosensing, and nanotechnology.[2][3] While various methods exist for silicon functionalization, the use of aryl diazonium salts offers a remarkably simple, versatile, and effective route to create strongly adherent organic coatings.[4] The resulting covalent bond between the aryl group and the silicon surface imparts exceptional thermal, mechanical, and chemical stability to the modified layer.[5]

The this compound salt is a particularly useful reagent as the terminal bromine atom serves as a versatile chemical handle for subsequent post-functionalization steps. This allows for the attachment of a wide array of molecules, including biomolecules, polymers, and nanoparticles, opening up a vast landscape of potential applications.[6]

The Chemistry of Grafting: Mechanism and Key Considerations

The covalent attachment of the 4-bromophenyl group to the silicon surface proceeds via the reduction of the this compound cation. This reduction generates a highly reactive aryl radical, which then readily forms a covalent bond with the silicon surface.[4][5] This process can be initiated through several methods, including electrochemically, photochemically, or spontaneously on certain substrates.[4][7]

For silicon, the process typically involves a hydrogen-terminated silicon surface (Si-H), which is prepared by etching the native oxide layer with hydrofluoric acid (HF). The aryl radical generated from the diazonium salt can then abstract a hydrogen atom from the Si-H surface, creating a silicon dangling bond which subsequently reacts with another aryl radical to form the stable Si-C bond.

Caption: Mechanism of this compound grafting on H-terminated silicon.

A critical aspect of this process is the tendency for multilayer formation. The highly reactive aryl radicals can react not only with the silicon surface but also with already grafted aryl groups, leading to the growth of a disordered multilayer film.[4] For applications requiring a well-defined monolayer, specific strategies, such as using radical scavengers or controlling reaction conditions, are necessary.[4][8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the this compound tetrafluoroborate salt and its subsequent grafting onto silicon wafers.

Synthesis of this compound Tetrafluoroborate

This protocol is adapted from established methods for the synthesis of aryldiazonium tetrafluoroborate salts.[9][10][11]

Materials:

-

4-bromoaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium tetrafluoroborate (NaBF₄)

-

Deionized (DI) water

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and filtration apparatus

Procedure:

-

In a beaker, dissolve 4-bromoaniline in a solution of concentrated HCl and DI water with stirring.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for an additional 15-30 minutes.

-

In a separate beaker, prepare a saturated aqueous solution of sodium tetrafluoroborate.

-

Slowly add the cold diazonium salt solution to the sodium tetrafluoroborate solution with vigorous stirring.

-

A white precipitate of this compound tetrafluoroborate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with cold DI water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.

-

Dry the product under vacuum. The resulting white solid should be stored at low temperatures (2-8 °C) and protected from light to ensure stability.

| Reagent | Molar Ratio (relative to 4-bromoaniline) |

| 4-bromoaniline | 1.0 |

| HCl | ~2.5-3.0 |

| NaNO₂ | 1.0-1.1 |

| NaBF₄ | 1.0-1.2 |

Table 1. Typical molar ratios for the synthesis of this compound tetrafluoroborate.

Covalent Grafting on Silicon Wafers

This protocol outlines the procedure for the "spontaneous" grafting of the diazonium salt onto a silicon surface.

Materials:

-

Silicon wafers (e.g., p-type Si(111) or Si(100))

-

This compound tetrafluoroborate

-

Hydrofluoric acid (HF), 5% aqueous solution (Extreme caution is required when handling HF )

-

Acetonitrile (ACN), anhydrous

-

Ethanol

-

Deionized (DI) water

-

Nitrogen gas source

-

Teflon or polypropylene beakers (for HF handling)

Procedure:

-

Wafer Cleaning: Clean the silicon wafer by sonicating in acetone, followed by ethanol, and then DI water (5-10 minutes each). Dry the wafer under a stream of nitrogen.

-

Oxide Removal and Hydrogen Termination: Immerse the cleaned wafer in a 5% HF solution for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface. (Safety Note: Always use appropriate personal protective equipment, including gloves, goggles, and a lab coat, when working with HF in a well-ventilated fume hood).

-

Rinse the H-terminated wafer thoroughly with DI water and dry under a stream of nitrogen.

-

Grafting Reaction: Immediately immerse the freshly prepared H-terminated silicon wafer into a solution of this compound tetrafluoroborate in anhydrous acetonitrile (typically 1-5 mM). The reaction is generally carried out at room temperature for a duration ranging from 30 minutes to several hours, depending on the desired film thickness.

-

Rinsing: After the desired reaction time, remove the wafer from the diazonium solution and rinse it thoroughly with acetonitrile, followed by ethanol, and finally DI water to remove any physisorbed material.

-

Drying: Dry the functionalized wafer under a stream of nitrogen.

Sources

- 1. Covalent grafting of passivation layer on Si(111) via aryl diazonium chemistry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Functionalization and Characterization of Silicon Nanowires for Sensing Applications: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. mdpi.com [mdpi.com]

- 6. Structural characterization of 4-bromostyrene self-assembled monolayers on si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

Chemo-Selective Palladium-Catalyzed Cross-Coupling of 4-Bromobenzenediazonium Tetrafluoroborate

A Dual-Functionalization Strategy for Asymmetric Biaryls and Stilbenes

Abstract & Strategic Value

This application note details the chemo-selective activation of 4-bromobenzenediazonium tetrafluoroborate in Palladium-catalyzed cross-coupling reactions. Unlike standard aryl halides, this substrate possesses two electrophilic sites with distinct reactivity profiles: the hyper-reactive diazonium group (

By exploiting the "Super-Electrophile" character of the diazonium moiety, researchers can achieve exclusive cross-coupling at the

Critical Safety Protocol: Handling Diazonium Salts

WARNING: EXPLOSION HAZARD. While tetrafluoroborate (

-

The "Plastic Only" Rule: Never use metal spatulas. Friction between metal and the dry salt can initiate detonation. Use only conductive plastic or wood tools.

-

Thermal Control: Store at -20°C. Perform reactions below 60°C where possible to prevent thermal runaway (dediazoniation).

-

Incompatibility: Avoid contact with iodide salts during storage, as anion exchange can generate highly unstable diazonium iodides.

-

Quenching: Quench reaction mixtures with water or dilute acid before workup to destroy unreacted diazonium species.

Mechanistic Principles & Chemo-Selectivity

The utility of this compound tetrafluoroborate lies in the kinetic hierarchy of oxidative addition to Palladium(0).

Reactivity Order:

The oxidative addition of the

Visualization: The Orthogonal Reactivity Workflow

Figure 1: The sequential functionalization strategy. Phase 1 exploits the diazonium reactivity, preserving the bromide for Phase 2.

Experimental Protocols

Protocol A: The Matsuda-Heck Reaction (Base-Free)

This protocol couples the diazonium salt with an olefin (e.g., styrene or acrylate).

Reagents:

-

This compound tetrafluoroborate (1.0 equiv)

-

Olefin (e.g., Methyl acrylate) (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Solvent: Methanol (0.1 M concentration)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin (1.2 mmol) in MeOH (10 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol). The solution may turn slightly yellow/orange.

-

Substrate Addition: Add this compound tetrafluoroborate (271 mg, 1.0 mmol) in one portion.

-

Note: Evolution of

gas (bubbles) will be observed immediately. Ensure the vessel is vented (e.g., via a needle or bubbler).

-

-

Reaction: Stir at Room Temperature (20–25°C) for 1–4 hours.

-

Monitoring: Monitor by TLC. The diazonium salt is polar; the product will be less polar.

-

-

Workup: Dilute with diethyl ether, wash with water, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Outcome: The product is a 4-bromo-substituted cinnamate or stilbene. The bromine atom remains >98% intact.

Protocol B: Base-Free Suzuki-Miyaura Coupling

This protocol couples the diazonium salt with a boronic acid.[3]

Reagents:

-

This compound tetrafluoroborate (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Pd(OAc)₂ (1 mol%)[4]

-

Solvent: Methanol or Ethanol (degassed)

Procedure:

-

Setup: Charge a flask with phenylboronic acid (1.1 mmol) and Pd(OAc)₂ (0.01 mmol).

-

Solvent: Add Methanol (5 mL) and stir to dissolve.

-

Addition: Add the diazonium salt (1.0 mmol) slowly over 5 minutes.

-

Why: Slow addition prevents rapid

evolution and potential homocoupling.

-

-

Reaction: Stir at 25°C for 30 minutes.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Comparative Data: Reactivity Profiles

The table below illustrates why the diazonium salt is the superior choice for the first coupling step in a dual-functionalization strategy.

| Parameter | Diazonium Coupling ( | Aryl Bromide Coupling ( | Implication |

| Reaction Temp | 20°C – 40°C | 80°C – 120°C | Diazonium reacts under mild conditions; Br is inert. |

| Catalyst | Ligand-Free Pd(OAc)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | No expensive phosphines needed for Step 1. |

| Base Requirement | None or Weak (NaOAc) | Strong (K₂CO₃, NaOtBu) | Sensitive functional groups survive Step 1. |

| Time to Complete | 0.5 – 2 Hours | 12 – 24 Hours | High throughput efficiency. |

| By-products | Bromide salts (NaBr) | Clean reaction profile. |

Mechanistic Pathway (Catalytic Cycle)[9]

Understanding the "Cationic Pathway" is essential for troubleshooting. Unlike the neutral cycle for halides, the diazonium cycle involves a cationic Pd species.

Figure 2: The Cationic Matsuda-Heck Catalytic Cycle. Note the generation of the electrophilic cationic Palladium species.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Decomposition | Thermal instability of diazonium salt. | Cool reaction to 0°C initially, then warm to RT. Ensure solvent is degassed. |

| Homocoupling (Biaryl) | Fast reduction of diazonium by solvent. | Switch from MeOH to Acetonitrile (MeCN). Add the diazonium salt slowly. |

| Br-Coupling (Loss of Selectivity) | Temperature too high (>60°C) or Phosphines present. | Maintain RT. Do not add phosphine ligands (use ligand-free Pd(OAc)₂). |

| Incomplete Conversion | Catalyst deactivation (Pd black formation). | Add a surface stabilizer like charcoal (Pd/C) or use mild heating (40°C). |

References

-

Felpin, F.-X., et al. (2021). "Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions." Organic Process Research & Development.

-

Taylor, J. G., et al. (2006). "Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews.

-

Correia, C. R. D., et al. (2012). "Sustainable Heck-Matsuda reaction with catalytic amounts of diazonium salts."[10] Chemistry – A European Journal.

-

Molander, G. A., et al. (2017). "Cationic Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids."[11] Journal of the American Chemical Society.

-

Hanson, G., et al. (2020).[11] "A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts." Organic Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]

- 10. Sustainable Heck-Matsuda reaction with catalytic amounts of diazonium salts: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Spontaneous Grafting of 4-Bromobenzenediazonium onto Metallic Surfaces

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for the spontaneous grafting of 4-bromobenzenediazonium (4-BBD) onto various metallic surfaces. This technique offers a robust and straightforward method for creating stable, covalently bound organic layers, which are pivotal for a myriad of applications ranging from biosensor development to advanced materials science. This document provides an in-depth exploration of the underlying chemical mechanisms, a step-by-step experimental workflow, detailed characterization methodologies, and a troubleshooting guide to empower researchers in successfully modifying metallic substrates.

Introduction: The Power of Spontaneous Grafting

The modification of metallic surfaces with well-defined organic layers is a cornerstone of modern surface science. Among the various functionalization strategies, the use of aryldiazonium salts has emerged as a particularly powerful and versatile method.[1][2] The spontaneous grafting process, driven by the reduction of the diazonium salt at the metallic interface, results in the formation of a highly stable, covalently attached organic film.[3] This stability, which withstands harsh chemical treatments and sonication, is a significant advantage over physisorbed layers or even some self-assembled monolayers (SAMs).[4]

The this compound salt is a particularly interesting grafting agent due to the presence of the bromine atom. This functional group can serve as a versatile synthetic handle for further chemical modifications, enabling the construction of complex surface architectures for applications such as drug delivery platforms, biosensors, and anti-corrosion coatings.[5]

The Underlying Mechanism: A Tale of Radicals and Covalent Bonds

The spontaneous grafting of 4-BBD on a metallic surface is initiated by an electron transfer from the metal to the diazonium cation. This reduction leads to the release of a dinitrogen molecule and the formation of a highly reactive 4-bromophenyl radical.[1] This radical then rapidly reacts with the metallic surface to form a strong, covalent metal-carbon bond.[3][6]

However, the exact nature of the interfacial bond can vary depending on the metallic substrate. For instance, on copper and nickel, the formation of a direct metal-carbon bond is well-documented.[3][4] In the case of gold, a more complex mechanism involving both Au-C and Au-N interfacial bonds has been proposed.[3][4] The aryl radicals can also react with already grafted aryl groups, leading to the formation of multilayered poly(phenylene)-like films.[1][7] The thickness of these films can be controlled by modulating reaction parameters such as concentration and immersion time.[8][9]

Figure 2: Experimental workflow for spontaneous grafting.

Characterization of the Grafted Layer: Validating Success

A multi-technique approach is essential to thoroughly characterize the grafted 4-bromophenyl layer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface. [10][11]

-

Evidence of Grafting: The presence of Br 3d and C 1s peaks in the XPS spectrum of the modified surface confirms the successful grafting of the 4-bromophenyl group. [12]* Interfacial Bonding: High-resolution scans of the metal's core levels (e.g., Au 4f, Cu 2p, Fe 2p) can provide insights into the formation of metal-carbon or metal-nitrogen bonds. [4][6]* Film Purity: The absence of N 1s signal corresponding to the diazonium group indicates complete dediazoniation and successful grafting. [13]

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface morphology and measure the thickness of the grafted layer. [14][15]

-

Surface Topography: AFM images can reveal the uniformity of the grafted film and the presence of any aggregates or defects.

-

Film Thickness: By creating a scratch in the organic layer and imaging the edge, the thickness of the grafted film can be accurately measured, helping to distinguish between monolayer and multilayer formation. [15]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the grafted molecules, confirming their chemical identity and orientation. [16][17]

-

Confirmation of Grafting: The appearance of characteristic peaks for the bromophenyl group in the Raman spectrum of the modified surface is a clear indication of successful grafting. [18]The disappearance of the diazonium (N≡N) stretching peak (around 2200-2300 cm⁻¹) is also a key indicator. [6]* Surface-Enhanced Raman Spectroscopy (SERS): For grafting on plasmonically active metals like gold, SERS can be used to significantly enhance the Raman signal, allowing for the detection of even monolayer coverages. [1][19]

Electrochemistry

Cyclic voltammetry (CV) can be used to probe the electronic properties of the modified surface.

-

Blocking Effect: A well-grafted layer will typically block the access of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, leading to a decrease in the faradaic current in the CV. [7]This blocking effect is a good qualitative indicator of a dense and uniform film.

-

Reductive Desorption: In some cases, a reductive potential can be applied to cleave the metal-carbon bond, and the charge associated with this desorption process can be used to quantify the surface coverage of the grafted molecules.

Figure 3: Key techniques for characterizing grafted layers.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or poor grafting observed | 1. Inactive or degraded diazonium salt.2. Contaminated metallic substrate.3. Inappropriate solvent. | 1. Synthesize fresh diazonium salt and store it properly.2. Thoroughly clean the substrate using the recommended procedure.3. Use anhydrous acetonitrile. |

| Non-uniform or patchy film | 1. Uneven cleaning of the substrate.2. Precipitation of the diazonium salt in the grafting solution. | 1. Ensure uniform cleaning of the entire substrate surface.2. Use a lower concentration of the diazonium salt or ensure it is fully dissolved. |

| Formation of thick multilayers instead of a monolayer | 1. High concentration of diazonium salt.2. Long immersion time. | 1. Reduce the concentration of the 4-BBD solution.2. Decrease the immersion time significantly (e.g., to a few minutes). |

| Presence of N 1s peak in XPS | Incomplete reaction or physisorption of diazonium salt. | Increase the rinsing time with fresh solvent after grafting. |

Applications in Research and Development

The ability to create stable, functionalized metallic surfaces using 4-BBD opens up a wide range of applications:

-

Biosensors: The bromine atom can be used as a reactive site for the covalent attachment of biorecognition elements such as antibodies, enzymes, or DNA, for the development of highly sensitive and stable biosensors. [1]* Anti-Corrosion Coatings: The dense, covalently bound organic layer can act as a physical barrier to protect the underlying metal from corrosive environments. * Molecular Electronics: The well-defined organic layer can be used as a component in molecular electronic devices, such as molecular junctions. [20]* Drug Development and Delivery: The modified surfaces can be used to study cell-surface interactions or as platforms for the controlled release of therapeutic agents. [21]

Conclusion

The spontaneous grafting of this compound offers a reliable and accessible method for the functionalization of metallic surfaces. By understanding the underlying mechanism and following a well-defined protocol, researchers can create robust and versatile platforms for a wide array of scientific and technological applications. The key to success lies in the careful preparation of both the diazonium salt and the metallic substrate, followed by a thorough characterization of the resulting organic layer.

References

-

Mesnage, A., Lefèvre, X., Jégou, P., Deniau, G., & Palacin, S. (2012). Spontaneous Grafting of Diazonium Salts: Chemical Mechanism on Metallic Surfaces. Langmuir, 28(32), 11767–11778. [Link]

-

Pinson, J., & Podvorica, F. I. (2015). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Biosensors, 5(4), 738–768. [Link]

-

Mesnage, A., Lefèvre, X., Jégou, P., Deniau, G., & Palacin, S. (2012). Spontaneous Grafting of Diazonium Salts: Chemical Mechanism on Metallic Surfaces. ResearchGate. [Link]

-

Mesnage, A., Lefèvre, X., Jégou, P., Deniau, G., & Palacin, S. (2012). Spontaneous Grafting of Diazonium Salts: Chemical Mechanism on Metallic Surfaces. Langmuir, 28(32), 11767–11778. [Link]

-

Van den Brûle, A., et al. (2015). Chemical and Structural Characterization of Electrochemically Reduced Diazonium Salt Grafted Nanofilms via Photoinduced Force Microscopy. Langmuir, 31(22), 6045-6053. [Link]

-

Huynh, T. M. T., et al. (2018). AFM images illustrating surface morphology difference of (a, b) 4-NBD and (c, d) 4-CBD covalently grafted to HOPG surface by using 0.01 mM and 0.1 mM corresponding diazonium salts. ResearchGate. [Link]

-

Van den Brûle, A., et al. (2015). Chemical and Structural Characterization of Electrochemically Reduced Diazonium Salt Grafted Nanofilms via Photoinduced Force Microscopy. PubMed. [Link]

-

Breton, T., et al. (2015). Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring. Physical Chemistry Chemical Physics, 17(20), 13137-13143. [Link]

-

Gence, L., et al. (2017). Evidence of the Grafting Mechanisms of Diazonium Salts on Gold Nanostructures. Archimer. [Link]

-

Gence, L., et al. (2017). Evidence of the Grafting Mechanisms of Diazonium Salts on Gold Nanostructures. ResearchGate. [Link]

-

Jayasundara, D. R., et al. (2011). In Situ Studies of the Adsorption Kinetics of 4-Nitrobenzenediazonium Salt on Gold. Langmuir, 27(21), 13029-13036. [Link]

-

Pinson, J., & Podvorica, F. I. (2015). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. PMC. [Link]

-

Phal, S., et al. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. Molecules, 25(19), 4575. [Link]

-

Breton, T., et al. (2015). Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring. RSC Publishing. [Link]

-

High-resolution N 1s XPS of diazonium film. ResearchGate. [Link]

-

Correlations between the grafting conditions and the copper detection by diazonium functionalized carbon screen-printed electrodes. ResearchGate. [Link]

-

Phal, S., et al. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. PubMed. [Link]

-

Kumar, A., et al. (2022). Grafting Ink for Direct Writing: Solvation Activated Covalent Functionalization of Graphene. PMC. [Link]

-

Electrografting of 4-nitrobenzenediazonium tetrafluoroborate salt. ResearchGate. [Link]

-

Jayasundara, D. R., et al. (2011). In situ studies of the adsorption kinetics of 4-nitrobenzenediazonium salt on gold. PubMed. [Link]

-

Le Helloco, S., et al. (2011). Spontaneous Grafting of Iron Surfaces by Reduction of Aryldiazonium Salts in Acidic or Neutral Aqueous Solution. Application to the Protection of Iron against Corrosion. Chemistry of Materials, 23(24), 5337-5345. [Link]

-

Huynh, T. M. T., et al. (2023). On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth. RSC Advances, 13(35), 24653-24660. [Link]

-

Gonzalez-Garcia, Y., et al. (2020). Electrografting of 4-Nitrobenzenediazonium Salts on Al-7075 Alloy Surfaces—The Role of Intermetallic Particles. Materials, 13(21), 4880. [Link]

-

MacKenzie, K. J., et al. (2018). Diazonium-functionalized thin films from the spontaneous reaction of p-phenylenebis(diazonium) salts. RSC Advances, 8(13), 7100-7108. [Link]

-

Gonzalez-Garcia, Y., et al. (2020). Electrografting of 4-Nitrobenzenediazonium Salts on Al-7075 Alloy Surfaces—The Role of Intermetallic Particles. ResearchGate. [Link]

-

Raman spectra of pure 4-nitrobenzenediazonium tetrafluoroborate (NBD). ResearchGate. [Link]

-

Raman spectra of 4-aminobenzoic acid and the corresponding diazonium salt. ResearchGate. [Link]

-

Modulating pro-adhesive nature of metallic surfaces through a polypeptide coupling via diazonium chemistry. ResearchGate. [Link]

-

Spontaneous Grafting of Nitrobenzenediazonium Salt on Plasma-Modified Copper Substrates. ResearchGate. [Link]

-

Physisorption vs grafting of aryldiazonium salts onto iron: A corrosion study. ResearchGate. [Link]

-

Ménard, H., et al. (2013). In situ formation of bromobenzene diazonium ions and their spontaneous reaction with carbon-coated LiFePO4 in organic media. New Journal of Chemistry, 37(1), 245-251. [Link]

-

New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations. [Link]

-

Joselevich, M., & Williams, F. J. (2008). Synthesis and Characterization of Diazonium Functionalized Nanoparticles for Deposition on Metal Surfaces. PubMed. [Link]

-

van Manen, H.-J., et al. (2010). Time-resolved spatially offset Raman spectroscopy for depth analysis of diffusely scattering layers. PubMed. [Link]

-

Phal, S., et al. (2020). Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers. Semantic Scholar. [Link]

-

Innovative Coatings of Metallic Alloys Used as Bioactive Surfaces in Implantology: A Review. MDPI. [Link]

-

XPS Analysis of Frozen 1,4-dibromobenzene. AZoM. [Link]

-

XPS and quantum chemical analysis of 4Me-BODIPY derivatives. RSC Publishing. [Link]

-

Raman Techniques: Fundamentals and Frontiers. PMC. [Link]

-

PiFM and XPS Studies of Porous TiO2 Films for the Photocatalytic Decomposition of Polystyrene. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spontaneous grafting of diazonium salts: chemical mechanism on metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Raman Techniques: Fundamentals and Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing multilayer formation in 4-bromobenzenediazonium grafting

The following guide serves as a specialized Technical Support Center for researchers utilizing 4-bromobenzenediazonium (4-BBD) salts. It is designed to address the inherent instability and polymerization tendencies of aryl radicals, providing actionable, evidence-based protocols to enforce monolayer formation.

Ticket Subject: Preventing Multilayer Formation in this compound Grafting Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

The Core Problem: Radical Runaway

Why is my 4-BBD forming a polymer?

The this compound cation (

-

The Consequence: Rough surfaces, blocked electron transfer, and "buried" bromine atoms that are inaccessible for post-functionalization.

The following diagram illustrates the competitive pathways you must control:

Figure 1: The bifurcation of the aryl radical pathway. Path A leads to the desired monolayer. Path B leads to uncontrolled multilayer growth.

Validated Protocols for Monolayer Enforcement

We recommend three distinct strategies (Modules) depending on your equipment and substrate.

Module A: The Radical Scavenger Method (Chemical Control)

Best for: Ensuring strict monolayers on carbon or gold without complex electrochemical setups. Mechanism: You introduce a "radical trap" (DPPH) that quenches excess radicals in the bulk solution. Surface grafting is faster than the scavenger reaction, so the monolayer forms, but the scavenger "eats" the radicals before they can grow a polymer chain [1, 2].

Reagents:

-

This compound tetrafluoroborate (1 mM)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) (2 mM)

-

Solvent: Acetonitrile (ACN) + 0.1 M

Protocol:

-

Preparation: Prepare a solution containing 1 mM 4-BBD and 2 mM DPPH in ACN. The solution will turn deep violet (due to DPPH).

-

Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits the process.

-

Grafting:

-

Rinsing (Critical): Rinse copiously with ACN, then acetone, then water. Sonicate in ACN for 5 minutes to remove physisorbed DPPH byproducts.

Why this works: The kinetic rate of the radical attacking the surface (

Module B: Electrochemical Flux Control (Process Control)

Best for: Situations where adding a scavenger (impurity) is unacceptable.

Mechanism: By limiting the total charge (

Protocol:

-

Technique: Use Chronoamperometry (fixed potential) rather than Cyclic Voltammetry.

-

Setup: Set potential to -0.4 V vs SCE (just past the reduction peak of 4-BBD).

-

The Cutoff:

-

Calculate the theoretical charge density for a monolayer (

). -

For a phenyl ring,

. -

Charge

. For a 3mm diameter electrode (

-

-

Execution: Stop the electrolysis immediately when the integrated charge reaches 80-100 µC .

Module C: Ionic Liquid Gating (Viscosity Control)

Best for: Ultra-flat, high-density monolayers. Mechanism: High viscosity solvents reduce the diffusion coefficient of the radical.[2] The radical stays near the electrode surface and is less likely to diffuse out and attack "top" layers of a growing film [3].

Reagents:

-

Ionic Liquid: [BMIm][HSO4] (1-butyl-3-methylimidazolium hydrogensulfate) or [BMIm][PF6].

-

4-BBD (5 mM).

Protocol:

-

Dissolve 4-BBD in the ionic liquid. (Note: Dissolution may be slow; use mild vortexing).

-

Perform CV grafting (2 cycles).[10]

-

Rinsing: Ionic liquids are sticky. Rinse with ACN, then water, then ACN again.

Data Interpretation & Troubleshooting (FAQ)

Use the following decision matrix to diagnose your surface quality.

Figure 2: Diagnostic decision tree for evaluating grafted film thickness.

Common Questions

Q1: My XPS shows a very weak Bromine signal, but the Carbon signal is huge. Why? A: You have likely formed a thick multilayer. The X-ray penetration depth is roughly 5-10 nm. If your polyaryl layer is 20 nm thick, the bromine atoms (which might be distributed or buried) are diluted by the massive amount of carbon in the polyaryl backbone.

-

Fix: Switch to Module A (DPPH) . A monolayer should show a distinct Br3d doublet with a Br/C atomic ratio close to theoretical limits (approx 1:6 or 1:7 depending on surface contribution).

Q2: The cyclic voltammogram (CV) of the grafting solution loses its peak after the first cycle. Is this good? A: Yes. This is the hallmark of "passivation." The first cycle reduces the diazonium and grafts the surface. The grafted layer then blocks the electrode, preventing further reduction in the second cycle.

-

Warning: If the peak doesn't disappear, your layer is not forming (check connection/purity). If it disappears too fast but the film is thick, you have "explosive" growth—reduce concentration to 0.1 mM.

Q3: Can I use 3,5-bis(tert-butyl)benzenediazonium to prevent this? A: Yes, that molecule is self-limiting due to steric hindrance [4]. However, if your application requires the bromine moiety (e.g., for Suzuki coupling or nucleophilic substitution), you cannot substitute the molecule. You must use the process controls (Modules A or B) described above.

Q4: How do I verify the layer is actually a monolayer and not just a thin multilayer? A: AFM Scratch Test.

-

Use an AFM tip in contact mode with high force to scratch a square window in the film.

-

Scan a larger area in tapping mode.

-

Measure the step height. A phenyl monolayer is approximately 0.6 - 0.8 nm thick. If you measure >1.5 nm, you have a multilayer.

Summary of Quantitative Benchmarks

| Parameter | Monolayer Target | Multilayer (Avoid) | Control Strategy |

| Film Thickness | 0.6 – 1.0 nm | > 2.0 nm | AFM Scratch Test |

| RMS Roughness | < 0.5 nm | > 1.0 nm | Module C (Ionic Liquids) |

| XPS Br/C Ratio | High (~0.15) | Low (< 0.05) | Module A (Scavenger) |

| Electrochemical Blocking | Permeable (Tunneling) | Insulating | Module B (Charge Limit) |

References

-

Menanteau, T. et al. (2013). Electrografting via Diazonium Chemistry: From Multilayer to Monolayer Using Radical Scavenger. Chemistry of Materials. Link

-

Breton, T. & Downard, A. J. (2017).[1][2] Controlling Grafting from Aryldiazonium Salts: A Review of Methods for the Preparation of Monolayers. Australian Journal of Chemistry. Link

-

Bélanger, D. & Pinson, J. (2011).[1][2] Electrografting: a powerful method for surface modification. Chemical Society Reviews. Link

-

Combellas, C. et al. (2008).[1][2] Steric Effects in the Reaction of Aryl Radicals on Surfaces. Journal of the American Chemical Society. Link

Sources

- 1. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks [frontiersin.org]

- 3. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Patterned organic layers on gold surfaces prepared by electro-grafting of photolabile-protected aryl diazonium salts - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00208J [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Controlling Competitive Radical Pathways: Insights From Aryl Diazonium Electrografting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 4-Bromobenzenediazonium Synthesis

Ticket ID: 4-BBD-OPT-001 Subject: Yield Optimization & Stability Protocol Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

You are likely encountering yield issues due to the specific electronic and physical properties of 4-bromoaniline . Unlike simple aniline, the bromine substituent is weakly deactivating and lipophilic, leading to two primary failure modes:

-

Incomplete Diazotization: Poor solubility of the amine salt in aqueous acid prevents full reaction with nitrite.

-

Side-Reaction Coupling: Insufficient acidity allows the highly reactive diazonium ion to couple with unreacted amine, forming stable (but unwanted) diazoamino tars (triazenes).

The Solution: Switch from standard HCl isolation to the Tetrafluoroborate (

The "Gold Standard" Protocol (High-Yield Isolation)

Use this protocol to isolate the stable salt. If using in-situ for Sandmeyer, see Section 4.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| 4-Bromoaniline | 1.0 | Substrate | Must be finely ground/powdered. |

| Fluoroboric Acid ( | 4.0 | Acid/Counter-ion | Use 48-50% aq. solution. Excess ensures solubility. |

| Sodium Nitrite ( | 1.1 | Nitrosating Agent | Dissolve in min. volume of water (approx 2.5M). |

| Diethyl Ether | N/A | Wash Solvent | Pre-cool to -20°C. |

Step-by-Step Workflow

-

Solubilization: Suspend 4-bromoaniline in

(aq). If needed, add a minimal amount of water to ensure a stirrable slurry. -

Cooling: Cool the mixture to 0°C (internal temperature) using an ice/salt bath. Do not proceed until T < 2°C.

-

Diazotization: Add the

solution dropwise via syringe pump or addition funnel. -

Validation (The Starch-Iodide Test): 5 minutes after addition, spot an aliquot on starch-iodide paper.

-

Result:Instant Blue/Black = Excess

present (Good).[1] -

Result:No Color/Slow Color = Add more

(10% increments).

-

-